![molecular formula C23H20ClN3O5 B12995264 N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12995264.png)
N-Benzyl-4-chloro-N-[(2-methoxy-4-nitro-phenylcarbamoyl)-methyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide is a complex organic compound characterized by its benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the benzyl and chloro groups. The final steps involve the incorporation of the 2-methoxy-4-nitrophenylamino and 2-oxoethyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-Benzyl-4-chlorobenzamide: Lacks the 2-methoxy-4-nitrophenylamino and 2-oxoethyl groups.
N-Benzyl-4-chloro-N-(2-oxoethyl)benzamide: Lacks the 2-methoxy-4-nitrophenylamino group.
Uniqueness: N-Benzyl-4-chloro-N-(2-((2-methoxy-4-nitrophenyl)amino)-2-oxoethyl)benzamide is unique due to the presence of the 2-methoxy-4-nitrophenylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C23H20ClN3O5 |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-[2-(2-methoxy-4-nitroanilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H20ClN3O5/c1-32-21-13-19(27(30)31)11-12-20(21)25-22(28)15-26(14-16-5-3-2-4-6-16)23(29)17-7-9-18(24)10-8-17/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
GJQGDORGFMNLFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


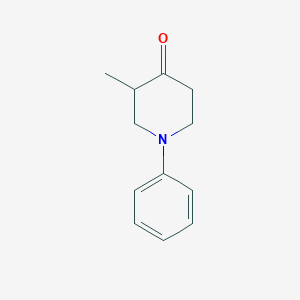
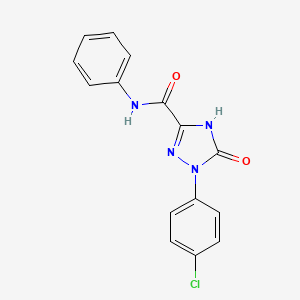

![5-Bromo-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B12995213.png)
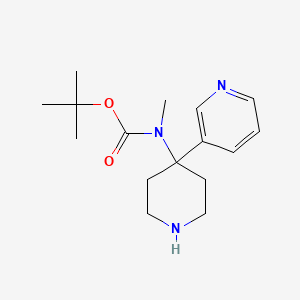
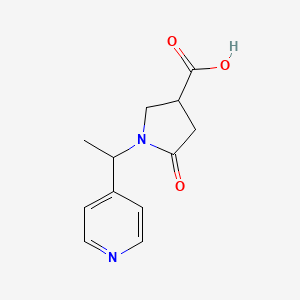
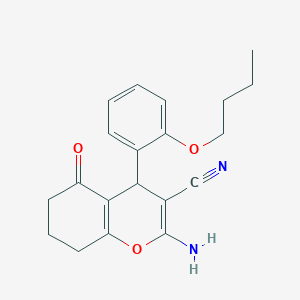

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)


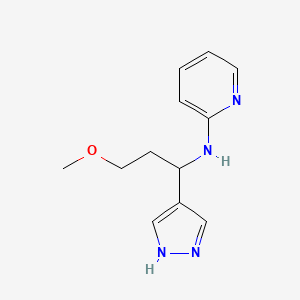
![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

